molecular formula C21H20N4O3S B2569997 N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034476-66-7

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2569997
CAS No.: 2034476-66-7
M. Wt: 408.48
InChI Key: VQSJXUFGFXKTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methanesulfonylphenyl group, a phenylpyrimidinyl group, and an azetidine carboxamide moiety. Its unique structural features make it a valuable subject of study in medicinal chemistry, particularly for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino ester or a β-amino alcohol, under acidic or basic conditions.

    Introduction of the Phenylpyrimidinyl Group: The phenylpyrimidinyl group can be introduced via a nucleophilic aromatic substitution reaction, where a pyrimidine derivative reacts with a phenyl nucleophile.

    Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be attached through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit a key enzyme involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)pyrrolidine-3-carboxamide: This compound has a pyrrolidine ring instead of an azetidine ring, which may affect its chemical reactivity and biological activity.

    N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)piperidine-3-carboxamide: This compound has a piperidine ring, which can influence its pharmacokinetic properties and target specificity.

    N-(4-methanesulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)morpholine-3-carboxamide: The presence of a morpholine ring can alter the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-29(27,28)18-9-7-17(8-10-18)24-21(26)16-12-25(13-16)20-11-19(22-14-23-20)15-5-3-2-4-6-15/h2-11,14,16H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSJXUFGFXKTAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.